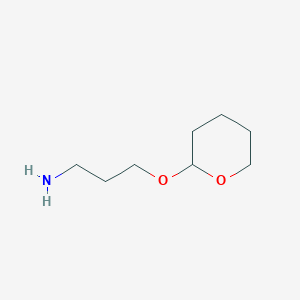
3-(Oxan-2-yloxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Oxan-2-yloxy)propan-1-amine” is a chemical compound that belongs to the class of amines. It has a CAS Number of 75744-51-3 and a molecular weight of 159.23 . The IUPAC name for this compound is 3-(tetrahydro-2H-pyran-2-yloxy)-1-propanamine .
Molecular Structure Analysis
The Inchi Code for “3-(Oxan-2-yloxy)propan-1-amine” is 1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Oxan-2-yloxy)propan-1-amine” is a liquid at room temperature .Applications De Recherche Scientifique
Ligand Design for Metal Ions
3-(Oxan-2-yloxy)propan-1-amine has applications in the field of inorganic chemistry, particularly in the design of ligands for metal ions. In a study by Liu et al. (1993), hexadentate N3O3 amine phenol ligands, which are closely related to 3-(Oxan-2-yloxy)propan-1-amine, were prepared and characterized for their interaction with Group 13 metal ions. These compounds show potential for use in metal coordination and complex formation, offering insights into intrastrand and interstrand hydrogen bonds in polydentate tripodal amine phenols (Liu, Wong, Rettig, & Orvig, 1993).
Corrosion Inhibition
Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds similar to 3-(Oxan-2-yloxy)propan-1-amine, and their effectiveness in inhibiting carbon steel corrosion. These compounds were found to be effective anodic inhibitors, suggesting a potential application in protecting metals from corrosion (Gao, Liang, & Wang, 2007).
Organic Synthesis
In the field of organic chemistry, 3-(Oxan-2-yloxy)propan-1-amine and its derivatives have been used in various synthetic applications. Leiren, Valdersnes, and Sydnes (2013) conducted research on the reactivity of compounds including 3-(Oxan-2-yloxy)propan-1-amine derivatives, highlighting their use in hydride and Grignard-type additions. This study underscores the versatility of these compounds in synthesizing a range of organic products (Leiren, Valdersnes, & Sydnes, 2013).
Drug Synthesis
A significant application of 3-(Oxan-2-yloxy)propan-1-amine is in the synthesis of pharmaceuticals. López-Iglesias et al. (2015) developed a chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives using a similar compound. This method is particularly important in the synthesis of Levofloxacin, a key antimicrobial agent, demonstrating the compound's utility in pharmaceutical synthesis (López-Iglesias, Busto, Gotor, & Gotor‐Fernández, 2015).
Environmental Applications
In environmental science, Malloy et al. (2008) investigated the formation of secondary organic aerosols from the reaction of primary aliphatic amines, including compounds related to 3-(Oxan-2-yloxy)propan-1-amine, with NO3 radicals. Their findings have significant implications for understanding and managing particulate matter in the atmosphere, particularly in rural communities (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).
Safety And Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(oxan-2-yloxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINDPKDQUUUYJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-2-yloxy)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

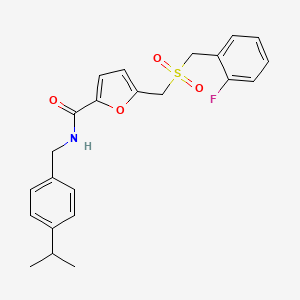
![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline](/img/structure/B2372168.png)
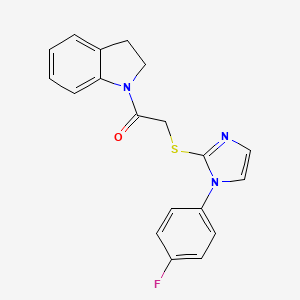
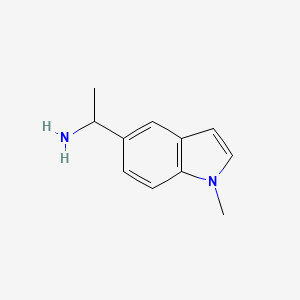
![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2372173.png)
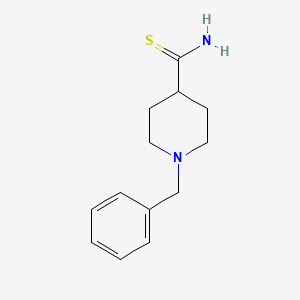
![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)
![N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2372181.png)
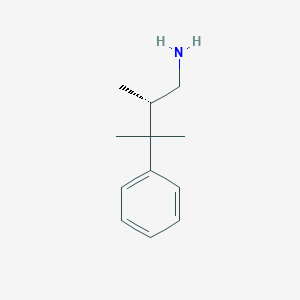
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2372184.png)
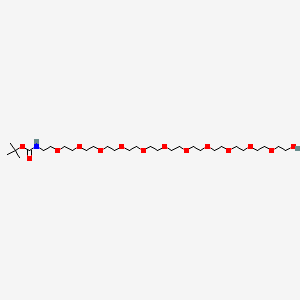
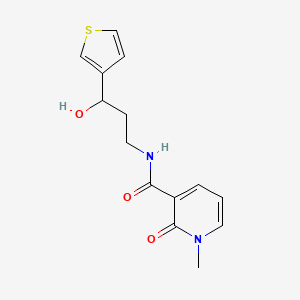
![6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2372188.png)